Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate
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Overview
Description
Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-methylpyrazin-2-yl)methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 3-methylpyrazine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoates.
Scientific Research Applications
Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate
- Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
Uniqueness
Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
25513-95-5 |
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Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C15H17N3O2/c1-3-20-15(19)12-4-6-13(7-5-12)18-10-14-11(2)16-8-9-17-14/h4-9,18H,3,10H2,1-2H3 |
InChI Key |
MZWAZIRDQYMYAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC=CN=C2C |
Origin of Product |
United States |
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